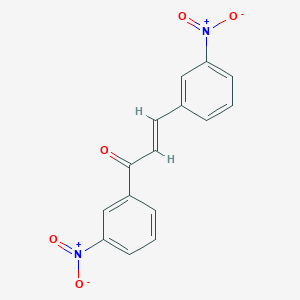

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one

Overview

Description

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of nitro-containing compounds. It is a highly reactive compound and has been extensively studied for its numerous applications in chemical synthesis, scientific research, and lab experiments.

Scientific Research Applications

((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, such as nitroalkenes, nitroalkynes, and nitroaromatics. It has also been used as a catalyst for the synthesis of polymers and as a sensitizer for the photochemical reaction of unsaturated compounds. Furthermore, it has been used as a model compound for the study of organic reaction mechanisms and as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one is based on its ability to undergo a nitroaldol reaction. This reaction involves the nucleophilic addition of a nitro group to an aldehyde or ketone, followed by a proton transfer to form a nitroalkene. The nitroalkene intermediate can then be further reacted with a second equivalent of 3-nitrophenol to form (this compound)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one.

Biochemical and Physiological Effects

The biochemical and physiological effects of (this compound)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one are not well understood. Due to its high reactivity, it is not likely to be present in significant concentrations in biological systems. However, it has been reported to have potential cytotoxic effects on certain cell lines and has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one in laboratory experiments is its high reactivity, which allows for the rapid synthesis of various compounds. It is also relatively inexpensive and can be easily synthesized in a two-step process. However, the compound is highly volatile and can be explosive if not handled properly. It is also toxic and should be handled with caution.

Future Directions

The future directions for ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research is needed to explore the potential of the nitroaldol reaction for the synthesis of biologically active compounds. Finally, further studies are needed to investigate the potential of the compound as a reagent for the synthesis of polymers and as a sensitizer for the photochemical reaction of unsaturated compounds.

Synthesis Methods

The synthesis of ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one is usually carried out through a two-step process. The first step involves the reaction of 3-nitrophenol and acrolein in the presence of an acid catalyst, such as sulfuric acid, to form the nitroalkene intermediate. This intermediate is then reacted with a second equivalent of 3-nitrophenol in the presence of a strong base, such as potassium hydroxide, to form (this compound)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one.

properties

IUPAC Name |

(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-15(12-4-2-6-14(10-12)17(21)22)8-7-11-3-1-5-13(9-11)16(19)20/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRKRAXPDZRSJL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422091 | |

| Record name | NSC171304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38270-15-4 | |

| Record name | NSC171304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC171304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DINITROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)